molecular formula C23H24ClN3OS B2600874 N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207008-34-1

N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2600874
CAS No.: 1207008-34-1
M. Wt: 425.98
InChI Key: WQHYURNQJHNRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24ClN3OS and its molecular weight is 425.98. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(4-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives have been synthesized and evaluated for their potential antitumor activity. These compounds were tested in vitro against a variety of human tumor cell lines derived from neoplastic diseases. Certain derivatives exhibited significant anticancer activity against some cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Properties

Studies have synthesized and evaluated the antibacterial activity of various derivatives, including those with structural similarities to this compound. These compounds showed moderate to good activity against gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticonvulsant Activity

Research into the anticonvulsant properties of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, closely related to the chemical structure of interest, has shown promising results. Specifically, one compound was identified as notably active against seizures induced by maximal electroshock, suggesting potential applications in the treatment of epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Molecular Structure Insights

Investigations into the molecular structures of related compounds have provided valuable insights into their potential interactions and mechanisms of action. For example, studies on the crystalline structures of certain acetamide derivatives offer a deeper understanding of their chemical behavior and potential biological activities (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3OS/c24-18-11-13-19(14-12-18)26-22(28)16-29-23-25-15-21(17-7-3-1-4-8-17)27(23)20-9-5-2-6-10-20/h1,3-4,7-8,11-15,20H,2,5-6,9-10,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHYURNQJHNRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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